Methyl 4,6-dihydroxypyridazine-3-carboxylate CAS number 372118-00-8
Methyl 4,6-dihydroxypyridazine-3-carboxylate CAS number 372118-00-8
Technical Whitepaper: Methyl 4,6-dihydroxypyridazine-3-carboxylate (CAS 372118-00-8)
Executive Summary
Methyl 4,6-dihydroxypyridazine-3-carboxylate (CAS 372118-00-8) serves as a critical heterocyclic scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs). Structurally characterized by a pyridazine core with dual oxygenation at the C4 and C6 positions, this molecule acts as a "gateway intermediate" for accessing highly substituted pyridazines used in Hepatitis C virus (HCV) NS5B polymerase inhibitors, oncology targets (kinase inhibitors), and agrochemicals.
This guide provides a comprehensive technical analysis of the molecule's tautomeric behavior, a validated protocol for its conversion into the electrophilic dichloro derivative, and a strategic overview of its downstream utility in Fragment-Based Drug Discovery (FBDD).
Molecular Architecture & Tautomerism
Understanding the reactivity of CAS 372118-00-8 requires a deep appreciation of its tautomeric equilibrium. While nomenclature often refers to the "dihydroxypyridazine" form, the molecule predominantly exists in the 4-hydroxy-6-oxo-1,6-dihydropyridazine tautomer in both solid state and polar solvents.
Implications for Reactivity:
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Solubility: The oxo-form facilitates strong intermolecular hydrogen bonding, resulting in high melting points and poor solubility in non-polar solvents (DCM, Hexane).
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Nucleophilicity: The N1-H and C4-OH protons are acidic.
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Electrophilicity: The C6 carbonyl makes the ring susceptible to nucleophilic attack only after activation (e.g., conversion to a leaving group).
Visualization: Tautomeric Equilibrium & Activation
Figure 1: Tautomeric shift from the aromatic dihydroxy form to the dominant hydroxy-oxo form, followed by chemical activation.
Core Application: The "Dichloro" Gateway
The primary utility of CAS 372118-00-8 is its conversion into Methyl 4,6-dichloropyridazine-3-carboxylate (CAS 372118-01-9) . This transformation is non-trivial due to the competing solubilities and the requirement for complete deoxychlorination.
Validated Protocol: Deoxychlorination via POCl₃
Objective: Synthesis of Methyl 4,6-dichloropyridazine-3-carboxylate. Scale: Pilot (10g scale). Safety Warning: POCl₃ is highly corrosive and reacts violently with water. Perform all operations in a fume hood.
Reagents:
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Methyl 4,6-dihydroxypyridazine-3-carboxylate (CAS 372118-00-8): 10.5 g (61.7 mmol)
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Phosphorus Oxychloride (POCl₃): 70 mL (Excess)
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Solvent: Neat reaction (POCl₃ acts as solvent)
Step-by-Step Methodology:
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl gas evolution.
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Addition: Charge the flask with the solid starting material (10.5 g). Carefully add POCl₃ (70 mL) at room temperature.
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Expert Insight: The starting material may not dissolve immediately. Do not heat rapidly, as sudden gas evolution can cause pressure buildup.
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Reaction: Heat the mixture to 95°C . Maintain reflux for 5 hours .
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Workup (Critical Step):
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Cool the reaction mixture to room temperature.
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Remove excess POCl₃ via rotary evaporation under reduced pressure (keep bath temp < 50°C).
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Quench: Slowly pour the viscous residue into Ice Water (250 mL) with vigorous stirring. Caution: Exothermic reaction.
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Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL).
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Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
Expected Yield: 70-75% (Off-white solid).
Downstream Functionalization Strategies
Once converted to the dichloro-derivative, the scaffold exhibits Regioselective Nucleophilic Aromatic Substitution (SnAr) .
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C4 Position: More electrophilic due to the para relationship with the electron-withdrawing ester group (C3) and the inductive effect of N2.
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C6 Position: Less reactive, typically substituted only under forcing conditions or after the C4 position has been functionalized.
Data Summary: Regioselectivity Profile
| Position | Reactivity | Preferred Nucleophiles | Conditions |
| C4-Cl | High | Amines, Thiphenols, Alkoxides | 0°C to RT, Mild Base (TEA) |
| C6-Cl | Moderate | Stannanes (Stille), Boronates (Suzuki) | >80°C, Pd Catalyst |
| C3-COOMe | Low | Hydrolysis (LiOH), Amidation | Standard Ester Chemistry |
Visualization: Functionalization Workflow
Figure 2: Sequential functionalization strategy exploiting the differential reactivity of C4 and C6 chlorines.
Analytical Characterization Standards
To ensure the integrity of CAS 372118-00-8 (Starting Material) and its derivatives, the following analytical benchmarks should be met:
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1H NMR (DMSO-d6):
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Starting Material: Look for broad singlets >11 ppm (NH/OH) and a sharp singlet at ~3.8 ppm (COOCH₃). The ring proton (C5-H) typically appears around 6.0-6.5 ppm depending on the tautomer.
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LC-MS:
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Method: C18 Column, Water/Acetonitrile (0.1% Formic Acid).
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Ionization: ESI Positive Mode.
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Target Mass: 171.04 [M+H]+.
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References
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ChemicalBook. (2025). Synthesis of Methyl 4,6-dichloropyridazine-3-carboxylate. Retrieved from
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Bristol-Myers Squibb Company. (2019).[1] US Patent 2019/152948 A1: Synthesis of 4,6-dihydroxypyridazine-3-carboxylic acid.[1] Retrieved from
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BenchChem. (2025).[2][5] Synthesis of Pyridazinones from Diethyl 2-methyl-3-oxopentanedioate. Retrieved from
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Sigma-Aldrich. (2025). Methyl 4,6-dihydroxypyridazine-3-carboxylate Product Sheet. Retrieved from [6][7]
Sources
- 1. 4,6-dihydroxypyridazine-3-carboxylicacid synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 372118-00-8|Methyl 4,6-dihydroxypyridazine-3-carboxylate|BLD Pharm [bldpharm.com]
- 4. Methyl 4,6-dichloropyridazine-3-carboxylate | 372118-01-9 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3 [sigmaaldrich.com]
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